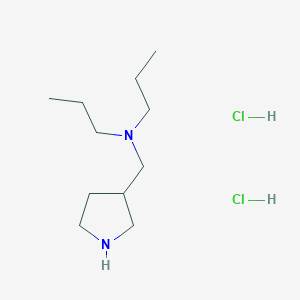

N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

N-propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2.2ClH/c1-3-7-13(8-4-2)10-11-5-6-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILULKWFVYPAKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride typically involves the reaction of propanamine with a pyrrolidinylmethyl halide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of alkyl halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride is utilized as a reagent in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : It can be reduced to primary or secondary amines using lithium aluminum hydride.

- Substitution Reactions : The pyrrolidinylmethyl group can be replaced by other nucleophiles, leading to the formation of substituted amines.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, making it valuable in neuropharmacological studies. Its potential effects include:

- Modulating neurotransmitter receptor activity.

- Investigating the role of acetylcholine in cognitive functions and neuroprotection.

Case studies have shown that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound could also demonstrate cognitive enhancement properties.

Therapeutic Development

This compound is being explored for its therapeutic potential in treating neurological disorders. Its mechanism of action involves binding to specific receptors, influencing physiological processes associated with various conditions such as Alzheimer's disease and other cognitive impairments.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and learning capabilities when administered alongside acetylcholinesterase inhibitors.

Case Study 2: Synthesis and Reactivity

Another research project focused on the synthesis of derivatives from this compound. The study highlighted its versatility as a precursor for creating more complex organic compounds used in pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Structural Features

Key Observations :

Physicochemical Properties

Key Observations :

Key Challenges :

- Introducing the pyrrolidin-3-ylmethyl group in the target compound requires precise steric control to avoid side reactions.

Biological Activity

N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride (CAS Number: 1219964-46-1) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C11H26Cl2N2

- Molecular Weight : 257.244 g/mol

- IUPAC Name : N-propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine; dihydrochloride

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. This compound has been shown to bind to specific receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, potentially beneficial for treating neurological disorders. It has been implicated in studies focusing on:

- Neurotransmitter Modulation : The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Case Studies and Research Findings

- Neuroinflammation Studies : A study investigated the effects of related pyrrolidine compounds on neuroinflammation, revealing potential pathways for reducing inflammatory responses in neurodegenerative diseases. The results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a therapeutic role in conditions like Alzheimer's disease .

- Inflammasome Inhibition : Another research effort focused on the design of inflammasome inhibitors based on pyridazine scaffolds, which share structural similarities with N-propyl derivatives. These inhibitors demonstrated strong efficacy in reducing IL-1β release in THP-1 cells with IC50 values indicating potent biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing N-propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride with high purity?

Methodological Answer: The synthesis typically involves alkylation of pyrrolidin-3-ylmethanamine with a propyl halide, followed by dihydrochloride salt formation. Key steps include:

- Nucleophilic substitution : Use of 1-bromopropane with a pyrrolidin-3-ylmethylamine intermediate under inert conditions (e.g., N₂ atmosphere) to minimize side reactions .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted starting materials.

- Salt formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt. Yield optimization (≥75%) requires stoichiometric control of HCl and low-temperature crystallization .

Q. What analytical techniques are essential for confirming the compound’s structural identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify propyl/pyrrolidine proton environments and absence of impurities.

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks ([M+H]⁺ at m/z 229.2 for the free base).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can crystallographic studies resolve contradictions in the dihydrochloride salt’s protonation state?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical for unambiguous assignment:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.

- Refinement : Apply SHELXL’s charge-balancing algorithms to model chloride counterions and hydrogen atoms.

- Validation : Cross-check hydrogen-bonding networks (e.g., N–H···Cl interactions) against bond valence sums to confirm dual protonation at the amine sites .

Q. How to design stability studies for assessing degradation pathways under physiological conditions?

Methodological Answer:

- Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH, pH 1–9 buffers) for 4 weeks.

- HPLC-MS monitoring : Use a C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid/ACN gradient. Degradation products (e.g., oxidized pyrrolidine rings or hydrolyzed propyl chains) are identified via MS/MS fragmentation .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C, focusing on activation energy (Eₐ) of primary degradation pathways .

Q. What in vitro assays are suitable for evaluating its biological activity as a potential neuromodulator?

Methodological Answer:

- Receptor binding assays : Radioligand displacement (e.g., [³H]-α-bungarotoxin for nicotinic acetylcholine receptors) at 10 nM–100 µM concentrations.

- Functional activity : Electrophysiology (patch-clamp) on HEK293 cells expressing human receptors to measure EC₅₀ values.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of the dihydrochloride salt?

Methodological Answer:

- Solvent screening : Test solubility in 10+ solvents (e.g., water, DMSO, ethanol) using nephelometry.

- pH dependence : Measure solubility at pH 2–8 (adjusted with HCl/NaOH) to identify ionizable groups affecting dissolution.

- Cross-reference : Compare with structurally analogous compounds (e.g., 3-cyclopropylpropan-1-amine hydrochloride) to contextualize anomalies .

Methodological Optimization

Q. How to improve HPLC resolution for separating enantiomeric impurities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.